molecular formula C4H10N2O3S2 B12795250 S-(2-(Dimethylamino)-2-iminoethyl) hydrogen thiosulfate CAS No. 10319-72-9

S-(2-(Dimethylamino)-2-iminoethyl) hydrogen thiosulfate

Cat. No.: B12795250
CAS No.: 10319-72-9
M. Wt: 198.3 g/mol
InChI Key: VAJZTLPJFFJLIZ-UHFFFAOYSA-N
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Description

NSC 187525 is a pyrazole derivative known for its significant biological activities, particularly in the field of antimicrobial research. This compound has shown promising results in inhibiting the growth of intracellular Mycobacterium tuberculosis by inducing autophagy in macrophages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 187525 involves the formation of a pyrazole ring, typically through the reaction of hydrazine with a 1,3-diketone. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 78-80°C for ethanol)

Industrial Production Methods

Industrial production of NSC 187525 follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactors: For controlled reaction conditions

    Purification: Using crystallization or chromatography techniques to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

NSC 187525 undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding pyrazole oxides

    Reduction: Reduction reactions can yield hydrazine derivatives

    Substitution: Electrophilic substitution reactions on the pyrazole ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Pyrazole oxides

    Reduction: Hydrazine derivatives

    Substitution: Halogenated pyrazole compounds

Scientific Research Applications

NSC 187525 has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which NSC 187525 exerts its effects is through the induction of autophagy in macrophages. This process involves:

Comparison with Similar Compounds

Similar Compounds

    NSC 18725: Another pyrazole derivative with similar antimicrobial properties

    Pyrazole derivatives: Compounds with similar structures but varying functional groups

Uniqueness

NSC 187525 is unique due to its specific ability to induce autophagy in macrophages, making it particularly effective against intracellular pathogens like Mycobacterium tuberculosis. Its structure-activity relationship studies have shown that modifications at specific positions on the pyrazole ring can significantly impact its biological activity .

Properties

CAS No.

10319-72-9

Molecular Formula

C4H10N2O3S2

Molecular Weight

198.3 g/mol

IUPAC Name

1-(dimethylamino)-1-imino-2-sulfosulfanylethane

InChI

InChI=1S/C4H10N2O3S2/c1-6(2)4(5)3-10-11(7,8)9/h5H,3H2,1-2H3,(H,7,8,9)

InChI Key

VAJZTLPJFFJLIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)CSS(=O)(=O)O

Origin of Product

United States

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